4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine
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Overview
Description
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHOXYPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of piperidine, furan, triazine, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHOXYPHENYL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic synthesis. The process may start with the preparation of the piperidine and furan intermediates, followed by the formation of the triazine core. The final steps often involve coupling reactions to attach the various substituents under controlled conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine and furan moieties.
Reduction: Reduction reactions could be used to modify the nitro group on the phenyl ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings and the triazine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could convert nitro groups to amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be investigated for its interactions with various biomolecules, such as proteins or nucleic acids, potentially serving as a probe or inhibitor.
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHOXYPHENYL)-1,3,5-TRIAZIN-2-AMINE would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHOXYPHENYL)-1,3,5-TRIAZIN-2-AMINE
- **4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHOXYPHENYL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C35H36N8O4 |
---|---|
Molecular Weight |
632.7 g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-2-N-[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]-4-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C35H36N8O4/c1-23-24(2)31(43(44)45)15-14-30(23)32-16-13-29(47-32)22-36-41-34-38-33(37-27-9-11-28(46-3)12-10-27)39-35(40-34)42-19-17-26(18-20-42)21-25-7-5-4-6-8-25/h4-16,22,26H,17-21H2,1-3H3,(H2,37,38,39,40,41)/b36-22+ |
InChI Key |
PUBCXQVHYPNYQX-HPNXWYHWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC3=NC(=NC(=N3)NC4=CC=C(C=C4)OC)N5CCC(CC5)CC6=CC=CC=C6 |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC3=NC(=NC(=N3)NC4=CC=C(C=C4)OC)N5CCC(CC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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